molecular formula C12H15N5O3 B1671359 Entecavir CAS No. 142217-69-4

Entecavir

Cat. No.: B1671359
CAS No.: 142217-69-4
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
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Description

Entecavir is an antiviral medication primarily used in the treatment of chronic hepatitis B virus infection. It is a guanosine nucleoside analogue that selectively inhibits the hepatitis B virus polymerase, thereby preventing the virus from multiplying. This compound is marketed under the trade name Baraclude and was approved for medical use in 2005. It is considered a first-line treatment for chronic hepatitis B due to its high efficacy and low resistance rates .

Mechanism of Action

Target of Action

Entecavir is a guanosine nucleoside analogue that primarily targets the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .

Mode of Action

This compound works by competing with the natural substrate deoxyguanosine triphosphate . This competition functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt):

By inhibiting these steps, this compound effectively halts the replication process of the hepatitis B virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication process of the hepatitis B virus. By inhibiting the HBV polymerase, this compound disrupts the virus’s ability to replicate, thereby reducing the viral count and improving liver conditions .

Pharmacokinetics

This compound exhibits an elimination half-life of approximately 128-149 hours . The drug is extensively distributed into tissues, suggesting a high volume of distribution . It has a protein binding rate of approximately 13% in vitro . These properties impact the bioavailability of this compound, influencing its effectiveness in treating chronic hepatitis B .

Result of Action

The primary result of this compound’s action is a significant reduction in the replication of the hepatitis B virus. This leads to a decrease in the viral count, which can result in improved liver conditions for patients with chronic hepatitis B .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the development of viral resistance to this compound has been observed to increase over time, likely due to the frequent use of antivirals with a low resistance barrier . Additionally, the efficacy of this compound may vary among patients with different levels of viral load .

Biochemical Analysis

Biochemical Properties

Entecavir plays a crucial role in biochemical reactions by inhibiting the HBV polymerase enzyme. This inhibition occurs through competitive inhibition with deoxyguanosine triphosphate (dGTP), a natural substrate of the polymerase. This compound triphosphate, the active form of the drug, competes with dGTP for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication . This compound interacts with several biomolecules, including the HBV polymerase enzyme and deoxynucleoside triphosphates, to exert its antiviral effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It primarily targets hepatocytes, the liver cells infected by HBV. By inhibiting the viral polymerase, this compound reduces the replication of HBV within these cells, leading to a decrease in viral load. This reduction in viral replication helps to restore normal cellular function and reduce liver inflammation. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the HBV polymerase enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into the viral DNA by the HBV polymerase enzyme. Once incorporated, this compound triphosphate acts as a chain terminator, preventing further elongation of the viral DNA. This inhibition of viral DNA synthesis effectively halts the replication of HBV. This compound also exhibits a high affinity for the HBV polymerase enzyme, allowing it to compete effectively with dGTP for incorporation into the viral DNA . Additionally, this compound may interact with other binding sites within the polymerase enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods. Long-term studies have demonstrated that this compound maintains its antiviral activity and continues to inhibit HBV replication effectively. The emergence of resistant mutations in the HBV polymerase enzyme can reduce the efficacy of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of HBV replication and a more significant reduction in viral load. At very high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and renal toxicity. It is essential to determine the optimal dosage of this compound to achieve maximum antiviral efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within the body. After oral administration, this compound is rapidly absorbed and undergoes phosphorylation to form this compound triphosphate, the active form of the drug. This active form is then incorporated into the viral DNA by the HBV polymerase enzyme. This compound is primarily metabolized in the liver and excreted unchanged in the urine. The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including kinases responsible for its phosphorylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, this compound is distributed to the liver, where it exerts its antiviral effects. The drug is transported into hepatocytes via nucleoside transporters, allowing it to reach its target site within the cells. This compound also exhibits a high degree of tissue penetration, ensuring its effective distribution throughout the liver. The transport and distribution of this compound are crucial for its antiviral activity and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus of hepatocytes, where it interacts with the HBV polymerase enzyme. This compound is incorporated into the viral DNA during replication, leading to chain termination and inhibition of viral replication. The targeting of this compound to the nucleus is facilitated by its nucleoside analog structure, which allows it to be recognized and incorporated by the viral polymerase enzyme. The subcellular localization of this compound is essential for its antiviral activity and effectiveness in treating HBV infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Entecavir can be synthesized through various synthetic routes. One common method involves the protection of the hydroxyl groups of a cyclopentyl guanosine derivative, followed by selective deprotection and subsequent functional group transformations. The key steps include:

  • Protection of the hydroxyl groups using appropriate protecting groups.
  • Selective deprotection of the primary hydroxyl group.
  • Introduction of the guanine base through glycosylation.
  • Final deprotection to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Entecavir undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups of this compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the guanine base.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium azide and thiols can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Entecavir has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Tenofovir: Another nucleoside analogue used in the treatment of hepatitis B. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

    Lamivudine: An older antiviral drug used for hepatitis B, with a higher resistance rate compared to entecavir.

    Adefovir: A nucleotide analogue with antiviral activity against hepatitis B, but with a different resistance profile and side effect profile.

Uniqueness of this compound: this compound is unique due to its high efficacy, low resistance rates, and favorable safety profile. It has a higher genetic barrier to resistance compared to lamivudine and adefovir, making it a preferred choice for long-term treatment of chronic hepatitis B .

Properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
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Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
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Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
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Record name Entecavir
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Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
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Color/Form

White to off white powder

CAS No.

142217-69-4
Record name Entecavir
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
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Record name Entecavir
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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